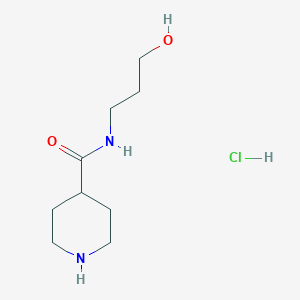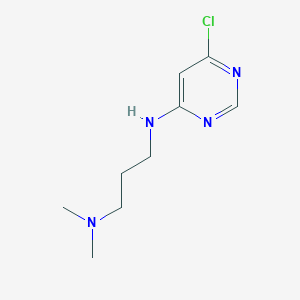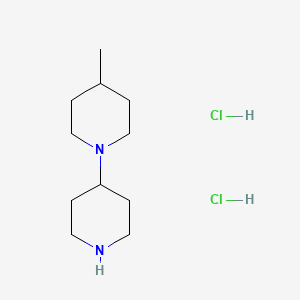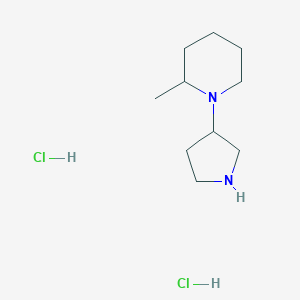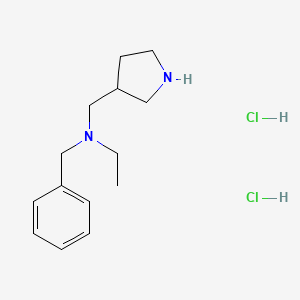
n-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride
Descripción general
Descripción
N-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, also known as BEME, is a drug that has been studied for its potential use in laboratory experiments and scientific research. BEME is a synthetic compound that is structurally similar to the neurotransmitter dopamine, and is believed to have similar effects on the body and brain. BEME has been studied for its ability to modulate dopamine receptors and has been shown to have potential applications in the treatment of Parkinson’s disease, depression, anxiety, and addiction.
Aplicaciones Científicas De Investigación
Ligand Exchange and Spin State Equilibria in Complexes
- Complexes containing similar compounds have been studied for their ligand exchange and spin state equilibria. For instance, complexes with ligands such as N-benzyl-1,1-di(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine showed equilibrium between different species and spin states in aqueous solutions, which is significant for applications like DNA cleavage in water (Draksharapu et al., 2012).
Role in Enzymatic Reactions
- In the field of bioengineering, compounds like N-benzyl-3-pyrrolidinone have been used in enzymatic reactions to produce chiral building blocks for pharmaceuticals, indicating the potential for these compounds in drug synthesis (Yamada-Onodera et al., 2007).
Applications in Crystal Structure Analysis
- Studies on the crystal structure of similar compounds have provided insights into molecular arrangements and intermolecular interactions, which are vital for understanding material properties and designing new materials (Aydın et al., 2017).
Antioxidant and Antimitotic Activities
- Research on pyridine-1,3,4-thiadiazole-Schiff base derivatives, including compounds related to n-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine, has shown promising antioxidant and antimitotic activities, suggesting potential applications in pharmacology and medicine (Pund et al., 2022).
Solid State and Solution Characterization
- Characterization of ligands closely related to n-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine in both solid state and solution has provided insights into their chiral and conformational properties, which are significant for applications in coordination chemistry (Canary et al., 1998).
Propiedades
IUPAC Name |
N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEOVIBTRUSOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)
![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)
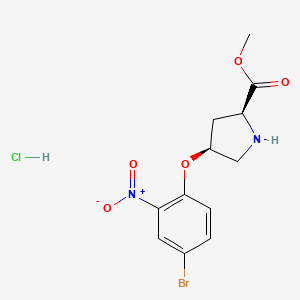
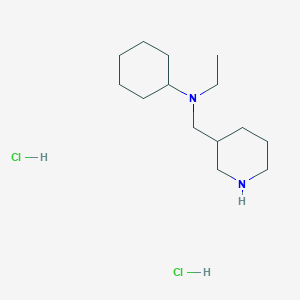
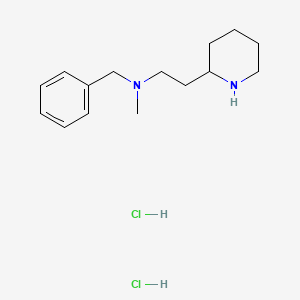
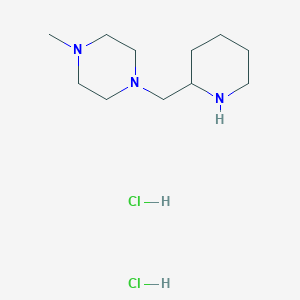
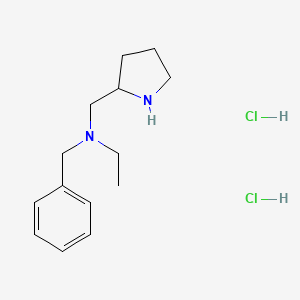
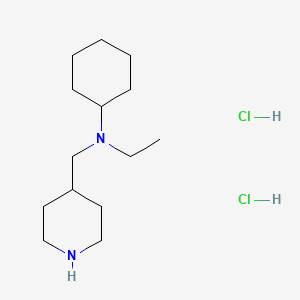
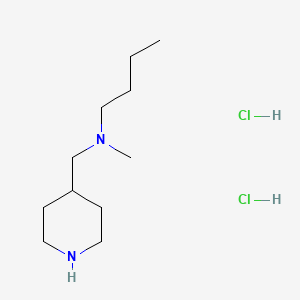
![n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424734.png)
